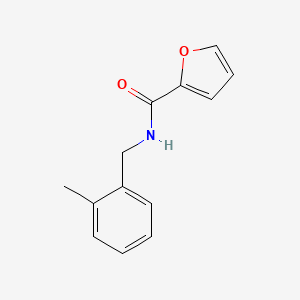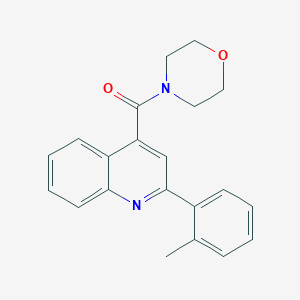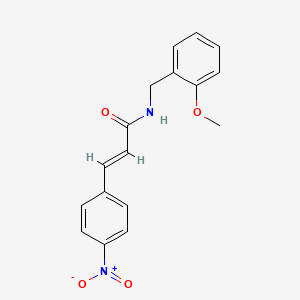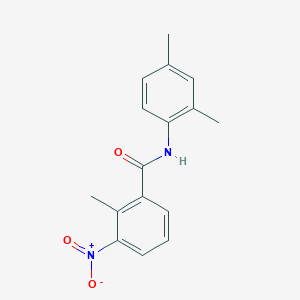![molecular formula C21H25N3O4 B5695630 3-{2-[2-(benzyloxy)benzylidene]hydrazino}-N-(3-methoxypropyl)-3-oxopropanamide](/img/structure/B5695630.png)
3-{2-[2-(benzyloxy)benzylidene]hydrazino}-N-(3-methoxypropyl)-3-oxopropanamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-{2-[2-(benzyloxy)benzylidene]hydrazino}-N-(3-methoxypropyl)-3-oxopropanamide, commonly known as BPHA, is a compound that has gained attention in the field of scientific research due to its potential applications in various areas.
Mecanismo De Acción
The mechanism of action of BPHA is not fully understood, but it is believed to involve the inhibition of certain enzymes, leading to the induction of apoptosis in cancer cells and the inhibition of bacterial and fungal growth.
Biochemical and Physiological Effects
BPHA has been shown to have various biochemical and physiological effects, including the induction of apoptosis in cancer cells, the inhibition of bacterial and fungal growth, and the inhibition of certain enzymes. Additionally, BPHA has been shown to have low toxicity, making it a potential candidate for further development.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of BPHA for lab experiments is its low toxicity, making it a safer alternative to other compounds. However, one limitation is that its mechanism of action is not fully understood, making it difficult to design experiments to study its effects.
Direcciones Futuras
There are several future directions for research on BPHA, including further studies on its mechanism of action, the development of new cancer treatments based on its ability to induce apoptosis in cancer cells, and the development of new antibiotics based on its ability to inhibit bacterial and fungal growth. Additionally, further studies are needed to determine the optimal dosage and administration of BPHA for its potential use in various applications.
Conclusion
In conclusion, BPHA is a compound that has gained attention in the field of scientific research due to its potential applications in various areas. Its low toxicity, potential for inducing apoptosis in cancer cells, and ability to inhibit bacterial and fungal growth make it a promising candidate for further development. However, further studies are needed to fully understand its mechanism of action and determine its optimal use in various applications.
Métodos De Síntesis
The synthesis of BPHA involves the reaction of 2-(benzyloxy)benzaldehyde and hydrazine hydrate, followed by the addition of 3-methoxypropylamine and then the condensation with 3-oxopentanedioic acid. The final product is obtained through purification by column chromatography.
Aplicaciones Científicas De Investigación
BPHA has been studied for its potential applications in various areas of scientific research, including cancer treatment, antimicrobial activity, and enzyme inhibition. In cancer treatment, BPHA has been shown to induce apoptosis in cancer cells, making it a potential candidate for chemotherapy. In antimicrobial activity, BPHA has been shown to inhibit the growth of various bacteria and fungi, making it a potential candidate for the development of new antibiotics. In enzyme inhibition, BPHA has been shown to inhibit the activity of certain enzymes, making it a potential candidate for the treatment of enzyme-related diseases.
Propiedades
IUPAC Name |
N-(3-methoxypropyl)-N'-[(E)-(2-phenylmethoxyphenyl)methylideneamino]propanediamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H25N3O4/c1-27-13-7-12-22-20(25)14-21(26)24-23-15-18-10-5-6-11-19(18)28-16-17-8-3-2-4-9-17/h2-6,8-11,15H,7,12-14,16H2,1H3,(H,22,25)(H,24,26)/b23-15+ |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DETDIZGZJPYUDH-HZHRSRAPSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCCNC(=O)CC(=O)NN=CC1=CC=CC=C1OCC2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COCCCNC(=O)CC(=O)N/N=C/C1=CC=CC=C1OCC2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H25N3O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
383.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(3-methoxypropyl)-N'-[(E)-(2-phenylmethoxyphenyl)methylideneamino]propanediamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(3-acetylphenyl)-2-[(1-allyl-1H-tetrazol-5-yl)thio]acetamide](/img/structure/B5695547.png)
![N-[4-(1,3-benzothiazol-2-ylmethoxy)phenyl]propanamide](/img/structure/B5695553.png)


![2-(3,4-dichlorophenyl)-N'-[(4-fluorobenzoyl)oxy]ethanimidamide](/img/structure/B5695588.png)
![2-(2-thienyl)-5,6,7,8,9,10-hexahydrocycloocta[4,5]thieno[2,3-d]pyrimidin-4-ol](/img/structure/B5695600.png)

![4-methyl-N-[2-(methylthio)phenyl]-3-nitrobenzamide](/img/structure/B5695609.png)




![1,2-dimethyl-4-[(3-nitrobenzyl)oxy]benzene](/img/structure/B5695642.png)
![4-nitrobenzyl 4-[(4-fluorophenyl)amino]-4-oxobutanoate](/img/structure/B5695647.png)